molecular formula C15H11FN2 B068990 5-Fluoro-3-(2-(4-pyridinyl)ethenyl)-1H-indole CAS No. 177181-26-9

5-Fluoro-3-(2-(4-pyridinyl)ethenyl)-1H-indole

Cat. No. B068990
M. Wt: 238.26 g/mol
InChI Key: RXOULJUHAPQWKF-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-3-(2-(4-pyridinyl)ethenyl)-1H-indole, commonly known as 5F-PI, is a synthetic compound that belongs to the indole family. It is a potent agonist of the cannabinoid receptor CB1 and CB2, which are found in the central and peripheral nervous system, respectively. Due to its unique properties, 5F-PI has gained significant attention in the scientific community for its potential applications in various fields.

Mechanism Of Action

5F-PI exerts its effects by binding to the CB1 and CB2 receptors, which are involved in the regulation of various physiological processes, including pain perception, inflammation, and immune response. Upon binding, 5F-PI activates these receptors, leading to the release of various neurotransmitters and signaling molecules, which ultimately results in its pharmacological effects.

Biochemical And Physiological Effects

Studies have shown that 5F-PI has potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases such as arthritis. It has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of various cancer cells.

Advantages And Limitations For Lab Experiments

One of the major advantages of 5F-PI is its high potency and selectivity towards the CB1 and CB2 receptors, making it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. However, due to its potent effects, caution must be exercised when handling and using 5F-PI in lab experiments.

Future Directions

There are several future directions for research on 5F-PI, including the development of novel analogs with improved pharmacological properties, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanisms of action at the molecular level. Additionally, further studies are needed to assess the safety and toxicity of 5F-PI, especially with regards to its potential for abuse and dependence. Overall, 5F-PI represents a promising candidate for further research and development in the fields of neuroscience, pharmacology, and medicinal chemistry.

Synthesis Methods

The synthesis of 5F-PI involves several steps, including the reaction of indole-3-acetaldehyde with 4-pyridylboronic acid, followed by the addition of 5-fluoropent-1-yne and a palladium catalyst. The resulting compound is then purified using column chromatography, yielding 5F-PI in high purity and yield.

Scientific Research Applications

5F-PI has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have potent analgesic, anti-inflammatory, and anti-cancer properties, making it a promising candidate for the treatment of various diseases.

properties

CAS RN

177181-26-9

Product Name

5-Fluoro-3-(2-(4-pyridinyl)ethenyl)-1H-indole

Molecular Formula

C15H11FN2

Molecular Weight

238.26 g/mol

IUPAC Name

5-fluoro-3-[(E)-2-pyridin-4-ylethenyl]-1H-indole

InChI

InChI=1S/C15H11FN2/c16-13-3-4-15-14(9-13)12(10-18-15)2-1-11-5-7-17-8-6-11/h1-10,18H/b2-1+

InChI Key

RXOULJUHAPQWKF-OWOJBTEDSA-N

Isomeric SMILES

C1=CC2=C(C=C1F)C(=CN2)/C=C/C3=CC=NC=C3

SMILES

C1=CC2=C(C=C1F)C(=CN2)C=CC3=CC=NC=C3

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)C=CC3=CC=NC=C3

synonyms

709W92

Origin of Product

United States

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